molecular formula C19H17N3O4 B2809361 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 887873-36-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2809361
CAS No.: 887873-36-1
M. Wt: 351.362
InChI Key: YZBBCUVUDMGKBU-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications

DprE1 Inhibition and Antimycobacterial Activity

A novel series of DprE1 inhibitors based on a 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold demonstrated potent inhibition of the DprE1 enzyme and showed significant whole-cell antimycobacterial activity. This research indicates potential applications in developing treatments against mycobacterial infections, such as tuberculosis (Whitehurst et al., 2020).

Anticancer Activity

Derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Agents

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating potential as antimicrobial agents (Jadhav et al., 2017).

Antioxidant and Antimicrobial Activities

Another study focused on the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. These compounds displayed significant antioxidant and antimicrobial activities, showing promise for applications in preserving food quality and treating microbial infections (Bassyouni et al., 2012).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Compounds demonstrated good nematocidal activity, indicating potential for agricultural applications in controlling nematode pests (Liu et al., 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .

Mode of Action

The compound acts as an inhibitor of bacterial biofilm formation . It interacts with the bacteria, disrupting their ability to form these protective biofilms, thereby making them more susceptible to antibacterial agents .

Biochemical Pathways

It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation . This disruption likely affects multiple biochemical pathways within the bacteria, leading to their eventual death or inhibition .

Pharmacokinetics

These properties may impact the bioavailability of the compound, determining how effectively it can reach and interact with its bacterial targets .

Result of Action

The result of the compound’s action is the inhibition of bacterial biofilm formation , leading to a decrease in bacterial survival and proliferation . This makes the bacteria more susceptible to other antibacterial agents, enhancing their effectiveness .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its bacterial targets

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(9-6-13-4-2-1-3-5-13)20-19-22-21-18(26-19)14-7-8-15-16(12-14)25-11-10-24-15/h1-5,7-8,12H,6,9-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBBCUVUDMGKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330499
Record name N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887873-36-1
Record name N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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